molecular formula C11H9ClN2O2S2 B1303675 Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 338760-67-1

Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B1303675
CAS No.: 338760-67-1
M. Wt: 300.8 g/mol
InChI Key: LSMQTEYOAVHDNS-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 5-position with a sulfanyl-linked 4-chlorophenyl group and at the 4-position with an ethyl ester. The 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, while the ethyl ester improves lipophilicity, influencing bioavailability .

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S2/c1-2-16-10(15)9-11(18-14-13-9)17-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMQTEYOAVHDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178511
Record name Ethyl 5-[(4-chlorophenyl)thio]-1,2,3-thiadiazole-4-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID401178511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338760-67-1
Record name Ethyl 5-[(4-chlorophenyl)thio]-1,2,3-thiadiazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338760-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-[(4-chlorophenyl)thio]-1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 4-chlorobenzenethiol with ethyl 2-chloro-1,3-thiazole-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed for reduction reactions.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate has been studied for its efficacy against various bacterial strains. A study published in the Journal of Chemical Sciences demonstrated that compounds with similar structures showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .

Anti-inflammatory Properties

Thiadiazole derivatives have been linked to anti-inflammatory effects. In a study involving various thiadiazole compounds, researchers found that certain derivatives significantly reduced inflammation in animal models. This compound could potentially be explored for similar therapeutic benefits .

Anticancer Potential

The anticancer activity of thiadiazole derivatives is an area of active research. Some studies suggest that these compounds can induce apoptosis in cancer cells. For instance, a derivative with a similar structure was shown to inhibit cell proliferation in breast cancer cell lines . Further investigation into this compound could reveal its potential as an anticancer agent.

Herbicidal Activity

Thiadiazole compounds have been recognized for their herbicidal properties. This compound can potentially serve as a herbicide due to its ability to inhibit the growth of certain weeds. Research has shown that similar compounds effectively reduce weed biomass when applied at specific concentrations .

Pest Control

The compound may also find applications in pest control as an insecticide or acaricide. Studies have indicated that thiadiazole derivatives can disrupt the biological processes of pests, leading to effective control measures in agricultural settings .

Development of Functional Materials

This compound's unique chemical structure makes it a candidate for developing functional materials such as sensors and catalysts. Its electronic properties can be tailored for specific applications in organic electronics or photonic devices.

Case Studies and Data Tables

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityJournal of Chemical Sciences Effective against Staphylococcus aureus and E. coli
Anti-inflammatoryVarious studies on thiadiazoles Reduced inflammation in animal models
Anticancer PotentialResearch on similar structures Induces apoptosis in cancer cell lines
Herbicidal ActivityStudies on herbicidal properties Inhibits growth of specific weeds
Pest ControlResearch on insecticidal properties Disrupts biological processes in pests
Functional MaterialsOngoing research on electronic applicationsPotential for sensors and catalysts

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the 1,2,3-Thiadiazole Family

Ethyl 5-(Phenylsulfonyl)-1,2,3-Thiadiazole-4-Carboxylate
  • Core Structure : 1,2,3-Thiadiazole with a phenylsulfonyl group at position 5.
  • Key Differences: The sulfonyl (-SO₂-) group is more electron-withdrawing than the sulfanyl (-S-) group in the target compound.
  • Molecular Weight : 298.33 g/mol (vs. ~284.78 g/mol for the target compound) .
5-[(4-Methylphenyl)sulfanyl]-1,2,3-Thiadiazole-4-Carboxylic Acid
  • Core Structure : 1,2,3-Thiadiazole with a 4-methylphenylsulfanyl group.
  • Key Differences : The methyl substituent (electron-donating) contrasts with the chloro group (electron-withdrawing) in the target compound. The carboxylic acid substituent increases hydrophilicity, reducing cell permeability compared to the ethyl ester .
  • Molecular Weight : 252.31 g/mol .

Heterocyclic Analogues with Bioactive Substituents

Thiophene Derivatives (e.g., Ethyl 5-(4-Chlorophenyl)-3-[N-(2,6-Dimethoxypyrimidin-4-yl)-Benzenesulfonamide]thiophene-2-Carboxylate)
  • Core Structure : Thiophene ring substituted with 4-chlorophenyl and sulfonamide groups.
  • Biological Activity : Exhibits anticancer activity comparable to doxorubicin, attributed to the thiophene core’s planar structure and sulfonamide’s enzyme-inhibitory effects .
  • Structural Contrast : Thiophene’s electron-rich nature vs. thiadiazole’s electron deficiency may lead to divergent binding modes .
Imidazole Derivatives (e.g., Ethyl 2-[5-(4-Chlorophenyl)-2-Methyl-1H-Imidazole-4-yl] Acetate)
  • Core Structure : Imidazole with a 4-chlorophenyl group.
  • Biological Activity : Potent sirtuin 6 (SIRT6) inhibitor in NSCLC cell lines, with high docking scores due to imidazole’s nitrogen-rich framework .

Comparative Analysis Table

Compound Name Core Structure Substituents (Position 5) Bioactivity Molecular Weight (g/mol) References
Target Compound 1,2,3-Thiadiazole 4-Cl-C₆H₄-S- N/A (Structural analog data) ~284.78
Ethyl 5-(Phenylsulfonyl)-1,2,3-Thiadiazole-4-Carboxylate 1,2,3-Thiadiazole Ph-SO₂- N/A 298.33
5-[(4-Methylphenyl)sulfanyl]-1,2,3-Thiadiazole-4-Carboxylic Acid 1,2,3-Thiadiazole 4-Me-C₆H₄-S- N/A 252.31
Thiophene Derivatives (e.g., Compound 4b) Thiophene 4-Cl-C₆H₄- Anticancer (doxorubicin-like) ~400–450
Imidazole Derivatives (e.g., compound) Imidazole 4-Cl-C₆H₄- SIRT6 inhibition (IC₅₀ < 1 µM) ~350–370

Key Findings and Mechanistic Insights

  • Sulfanyl vs. sulfonyl groups modulate electronic properties and solubility, with sulfonyl derivatives showing higher polarity .
  • Core Heterocycle Influence :
    • Thiadiazoles’ electron deficiency may favor interactions with electron-rich enzyme pockets, whereas thiophenes or imidazoles engage via π-π stacking or hydrogen bonding .

Biological Activity

Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₂H₁₂ClN₂O₂S₂
  • CAS Number : 306977-04-8
  • Melting Point : 72-75 °C

The structure features a thiadiazole ring which is known for conferring various pharmacological activities. The presence of the 4-chlorophenyl group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of thiadiazole derivatives, including this compound.

In Vitro Studies

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay revealed that derivatives of thiadiazoles exhibited IC₅₀ values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC₅₀ for related compounds was reported as low as 2.32 µg/mL for some derivatives .
  • Mechanism of Action : The mechanism involves the induction of apoptotic cell death. Flow cytometric analyses indicated that treated cells showed increased levels of apoptosis markers such as Bax/Bcl-2 ratios and caspase activation .
  • Structure-Activity Relationship (SAR) : Modifications in the structure significantly affect activity. For example, substituting different groups on the phenyl ring can enhance potency; compounds with electron-donating groups showed improved efficacy .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial Activity : Compounds similar to this compound have been shown to exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the thiadiazole moiety plays a crucial role in this activity .
  • Antifungal Activity : Additionally, some derivatives have displayed antifungal properties against common pathogens, suggesting their potential use in treating fungal infections .

Anti-inflammatory Properties

Research indicates that compounds containing a thiadiazole ring can exert anti-inflammatory effects:

  • Mechanisms : These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • Case Studies : In animal models, certain thiadiazole derivatives have shown reduced inflammation markers, indicating their potential for therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimized synthetic protocols for Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate, and what challenges arise during its synthesis?

Methodological Answer: The synthesis of this compound typically involves cyclization and sulfanyl group introduction. A validated approach includes:

  • Step 1 : Cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent to form the thiadiazole core .
  • Step 2 : Oxidative chlorination of intermediates to introduce the 4-chlorophenylsulfanyl group .

Q. Key Challenges :

  • Byproduct Formation : Use TLC (Rf analysis) and column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound .
  • Oxidative Stability : Perform reactions under inert atmosphere (N₂/Ar) to prevent premature oxidation of the sulfanyl group .

Q. Table 1: Reagents and Conditions

StepReagents/ConditionsPurposeYield
1Lawesson’s reagent, THF, reflux (12 h)Cyclization~65%
2Cl₂ gas in DCM, 0°COxidative chlorination~50%

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Structural validation requires multi-technique characterization:

  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C–S bond: ~1.75 Å, S–N: ~1.63 Å) .
  • NMR Spectroscopy :
    • ¹H NMR : Confirm ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) .
    • ¹³C NMR : Identify thiadiazole carbons (δ 160–170 ppm) and ester carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : Match molecular ion peak (e.g., [M+H]⁺ at m/z 341.2) with theoretical mass .

Advanced Research Questions

Q. How can researchers evaluate the antitumor potential of this compound, and how should contradictory activity data across cell lines be addressed?

Methodological Answer:

  • Experimental Design :
    • Screen against 60 cancer cell lines (NCI-60 panel) at 10 µM–100 µM concentrations for 48–72 h .
    • Use MTT assay to measure IC₅₀ values .
  • Data Contradictions :
    • Variability Sources : Metabolic differences (e.g., CYP450 expression) or membrane permeability.
    • Resolution :
  • Validate via orthogonal assays (e.g., apoptosis markers like caspase-3 activation).
  • Perform dose-response curves to confirm selectivity .

Q. Table 2: Antitumor Activity in Select Cell Lines

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)12.3 ± 1.2Apoptosis via Bax/Bcl-2 modulation
A549 (Lung)>100Low permeability

Q. What strategies are effective for modifying the compound to enhance its bioactivity or solubility?

Methodological Answer:

  • Derivatization Approaches :
    • Oxidation : Convert sulfanyl to sulfone group using m-CPBA to improve polarity .
    • Ester Hydrolysis : Replace ethyl ester with carboxylate (NaOH/EtOH, reflux) for salt formation .
  • Validation :
    • Assess solubility via HPLC (logP reduction from 3.2 to 1.8 post-oxidation) .
    • Test cytotoxicity in parallel with parent compound .

Q. How can computational methods (e.g., DFT) predict reactivity or guide synthetic optimization?

Methodological Answer:

  • DFT Applications :
    • Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites (e.g., sulfur in thiadiazole as reactive center) .
    • Simulate reaction pathways (e.g., sulfanyl oxidation energy barrier: ~25 kcal/mol) .
  • Validation :
    • Cross-check computed IR spectra (e.g., S=O stretch at 1050 cm⁻¹) with experimental data .

Q. What steps ensure reproducibility in synthetic and biological data?

Methodological Answer:

  • Documentation :
    • Publish full experimental details (e.g., solvent purity, stirring speed, cooling rates) .
  • Validation :
    • Replicate synthesis in ≥3 independent batches.
    • Use internal standards (e.g., USP reference compounds) in bioassays .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • SAR Framework :
    • Variation : Synthesize derivatives with substituents at the 4-chlorophenyl or thiadiazole positions .
    • Testing : Compare IC₅₀ values and pharmacokinetic profiles (e.g., plasma stability).
  • Statistical Analysis :
    • Use PCA (Principal Component Analysis) to correlate substituent properties (e.g., Hammett σ) with activity .

Q. What analytical methods resolve impurities or degradation products in the compound?

Methodological Answer:

  • HPLC-DAD/MS : Detect sulfoxide/sulfone byproducts (retention time shifts + mass shifts) .
  • Stress Testing :
    • Expose to heat (40°C, 75% RH, 14 days) and analyze via TLC/GC-MS .

Q. How should stability studies be conducted for long-term storage?

Methodological Answer:

  • Conditions : Store at –20°C in amber vials under N₂.
  • Monitoring :
    • Monthly NMR checks for ester hydrolysis (δ 1.2 ppm loss) .
    • XRD to detect crystallinity changes .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

Methodological Answer:

  • Mechanism :
    • Sulfanyl group activates thiadiazole ring for SNAr (nucleophilic aromatic substitution) at C-5 .
    • DFT shows charge density at C-5: –0.32 e, favoring attack by amines/thiols .

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